Enzymatic Affinity: D-Lyxose Exhibits Comparable Km to D-Xylose in Aldose Reductase
In a purified aldose reductase from Galdieria sulphuraria, the Michaelis constant (Km) for D-lyxose was determined to be 30 mM, compared to 27 mM for D-xylose, 29 mM for D-ribose, and 38 mM for D-arabinose [1]. This demonstrates that D-lyxose is a viable substrate with affinity only slightly lower than the preferred substrate D-xylose, but notably higher than D-arabinose.
| Evidence Dimension | Michaelis constant (Km) for Aldose Reductase |
|---|---|
| Target Compound Data | 30 mM |
| Comparator Or Baseline | D-Xylose: 27 mM; D-Ribose: 29 mM; D-Arabinose: 38 mM |
| Quantified Difference | Km(D-lyxose) is 1.11-fold higher than D-xylose, but 1.27-fold lower than D-arabinose |
| Conditions | Purified aldose reductase from Galdieria sulphuraria, NADP-dependent, pH and temperature not specified |
Why This Matters
This quantitative affinity data allows researchers to select D-Lyxose-13C-4 for metabolic flux studies where D-xylose might be too rapidly consumed, or where D-lyxose's distinct stereochemistry is needed to probe enzyme active site geometry.
- [1] Gross W, et al. Characterization and Purification of an Aldose Reductase from the Acidophilic and Thermophilic Red Alga Galdieria sulphuraria. Plant Physiol. 1997;114(1):231-236. View Source
